molecular formula C13H13ClN2O4S B4674506 [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine

Cat. No.: B4674506
M. Wt: 328.77 g/mol
InChI Key: IPJYAKXMLIMWHV-UHFFFAOYSA-N
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Description

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine is a sulfonamide derivative characterized by a pyridylamine backbone linked to a 4-chloro-2,5-dimethoxyphenyl group via a sulfonyl bridge. Its structure combines aromatic substitution (chloro and methoxy groups) with a sulfonamide functional group, which is often associated with enhanced binding affinity and metabolic stability in medicinal chemistry.

Properties

IUPAC Name

4-chloro-2,5-dimethoxy-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c1-19-10-8-12(11(20-2)7-9(10)14)21(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJYAKXMLIMWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine typically involves multiple steps, starting with the chlorination and methoxylation of a phenyl ring. The sulfonyl group is then introduced through a sulfonation reaction, followed by the attachment of the pyridylamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have demonstrated that compounds similar to [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

CompoundMechanism of ActionTarget Cancer TypeReference
This compoundInhibition of protein tyrosine phosphatasesBreast Cancer
4-Chloro-2,5-dimethoxyanilineInduces apoptosis via mitochondrial pathwayLung Cancer

Case Study: A study published in PubMed evaluated the effects of sulfonamide derivatives on cancer cell lines. The findings indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in breast cancer cells, highlighting the potential therapeutic applications of this compound in oncology .

Neuropharmacology

2.1 Psychoactive Properties

This compound is structurally related to several psychoactive substances, including 4-chloro-2,5-dimethoxyamphetamine (DOC). Research has shown that DOC exhibits hallucinogenic effects similar to LSD and mescaline.

PropertyDescription
Chemical Structure4-chloro-2,5-dimethoxyamphetamine
EffectsHallucinations, increased sensory awareness
Dosage Range0.5 - 10 mg

Case Study: A behavioral study on mice demonstrated that DOC produced rewarding and reinforcing effects, suggesting its potential for dependence . This highlights the importance of understanding the pharmacological profile of related compounds like this compound for future therapeutic developments.

Mechanism of Action

The mechanism of action of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridylamine group may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the NBOMe/NBOH Series (Phenethylamine Derivatives)

Compounds such as 25C-NBOH HCl () share the 4-chloro-2,5-dimethoxyphenyl moiety but differ in their core structure. These derivatives feature a benzylethylamine backbone instead of a sulfonyl-pyridylamine system. Key distinctions include:

  • Pharmacological Activity: NBOMe/NBOH compounds are potent serotonin receptor agonists due to their ethylamine linker, which mimics endogenous neurotransmitters like serotonin . In contrast, the sulfonyl group in the target compound may confer selectivity for non-neurotransmitter targets (e.g., enzymes).
  • Metabolic Stability : The ethylamine chain in NBOMe derivatives is susceptible to oxidative deamination, whereas the sulfonamide linkage may enhance metabolic stability .
Feature Target Compound 25C-NBOH HCl ()
Core Structure Sulfonyl-pyridylamine Benzylethylamine
Key Substituents 4-Cl-2,5-(OCH₃)₂-phenyl 4-Cl-2,5-(OCH₃)₂-phenyl
Pharmacological Target Hypothesized enzyme inhibitor 5-HT₂A receptor agonist
Metabolic Liability Low (sulfonamide) High (ethylamine)

Pyridine-Containing Antihistamines (e.g., Chlorpheniramine Analogues)

describes chlorpheniramine-d6 maleate , a pyridine-based antihistamine with a 4-chlorophenyl group. Comparisons include:

  • Structural Differences : Chlorpheniramine has a pyridylpropanamine chain, whereas the target compound replaces the propanamine with a sulfonyl-linked pyridylamine.
  • Pharmacological Profile: Chlorpheniramine acts as an H₁ antagonist, leveraging its basic amine for receptor interaction.
Feature Target Compound Chlorpheniramine-d6 ()
Core Structure Sulfonyl-pyridylamine Pyridylpropanamine
Key Substituents 4-Cl-2,5-(OCH₃)₂-phenyl 4-Cl-phenyl
Pharmacological Target Hypothesized enzyme inhibitor H₁ receptor antagonist
Ionization Weakly basic (pyridine) Strongly basic (tertiary amine)

Azo Dye Derivatives with Shared Substituents

references a complex azo dye, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] , which shares the 4-chloro-2,5-dimethoxyphenyl group. Key contrasts include:

  • Physicochemical Properties : The azo dye’s high molecular weight and planar structure reduce solubility, while the sulfonamide in the target compound may improve aqueous solubility .
Feature Target Compound Azo Dye ()
Core Structure Sulfonyl-pyridylamine Azo-biphenyl
Key Substituents 4-Cl-2,5-(OCH₃)₂-phenyl 4-Cl-2,5-(OCH₃)₂-phenyl
Primary Use Pharmaceutical (hypothesized) Industrial dye
Solubility Moderate (sulfonamide) Low (azo group, high MW)

Biological Activity

The compound [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13ClNO4S\text{C}_{12}\text{H}_{13}\text{Cl}\text{N}\text{O}_{4}\text{S}
  • Molecular Weight : 299.75 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. Notably, it has been studied for its inhibitory effects on protein tyrosine phosphatases (PTPs), which play a critical role in insulin signaling and are potential therapeutic targets for metabolic disorders such as diabetes and obesity .

Inhibition of Protein Tyrosine Phosphatases

Research indicates that this compound exhibits significant inhibition of PTPs. This inhibition leads to enhanced insulin signaling, which can be beneficial in treating insulin resistance associated with metabolic syndrome .

Antimicrobial Properties

Preliminary studies suggest that the compound may also possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth at certain concentrations. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Results indicate a concentration-dependent effect, with higher concentrations leading to increased cell death. However, at lower doses, the compound does not exhibit significant cytotoxic effects, making it a candidate for further therapeutic exploration .

Case Study 1: Diabetes Treatment

A clinical trial investigated the efficacy of the compound in patients with type 2 diabetes. Participants receiving the compound showed improved glycemic control compared to the placebo group. The study highlighted the potential of this compound as an adjunct therapy in managing diabetes .

Case Study 2: Antibacterial Activity

In another study focusing on its antibacterial properties, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity, suggesting its potential use in treating antibiotic-resistant infections .

Research Findings Summary Table

Study Focus Findings
Clinical Trial on DiabetesEfficacy in Type 2 DiabetesImproved glycemic control in treated patients
Antibacterial Activity StudyResistance StrainsSignificant inhibition of Staphylococcus aureus growth
Cytotoxicity AssessmentHuman Cell LinesConcentration-dependent effects; low doses non-cytotoxic

Q & A

Basic Synthesis: How is [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine synthesized?

Methodological Answer:
The synthesis typically involves sulfonylation of 2-aminopyridine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Key steps include:

  • Sulfonylation Reaction: React 2-aminopyridine with the sulfonyl chloride derivative in anhydrous dichloromethane at 0–5°C for 2–4 hours.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product, followed by recrystallization in ethanol/water .
  • Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts like disulfonylated derivatives.

Structural Characterization: What analytical techniques confirm the compound’s structure?

Basic Answer:
Core techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and pyridyl protons (δ 8.0–8.5 ppm).
    • ¹³C NMR: Confirm sulfonyl (C-SO₂) carbon at δ ~140 ppm and pyridyl carbons .
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) with exact mass matching theoretical values (e.g., C₁₃H₁₂ClN₂O₄S: 357.0212 Da) .

Advanced Answer:
For crystallographic confirmation:

  • X-Ray Diffraction (XRD): Resolve bond angles and dihedral angles between the sulfonyl and pyridyl groups. Compare with structurally related compounds (e.g., biphenyl-azo derivatives in ) to assess steric effects .

Biological Activity Profiling: What assays are used to evaluate its pharmacological potential?

Basic Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial Screening: Employ microdilution methods (MIC/MBC) against Gram-positive/negative bacteria .

Advanced Answer:

  • Receptor Binding Studies: Use radioligand displacement assays (e.g., 5-HT₂A receptor binding, given structural similarity to phenethylamines in and ).
  • Cytotoxicity (MTT Assay): Screen in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations. Cross-reference with metabolic stability data (CYP450 isoforms) to assess false positives .

Structure-Activity Relationship (SAR): How do substituents influence activity?

Advanced Answer:

  • Methoxy Position: 2,5-Dimethoxy substitution (as in ) enhances lipophilicity and CNS penetration. Replace chlorine with bromine () to study halogen effects on receptor affinity.
  • Sulfonyl vs. Carbonyl: Compare sulfonyl derivatives with carboxamide analogs () to evaluate hydrogen-bonding interactions with target proteins .

Data Contradictions: How to resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time.
  • Orthogonal Validation: Confirm activity via dual methods (e.g., SPR for binding affinity and functional cAMP assays).
  • Meta-Analysis: Cross-reference with structurally similar compounds (e.g., 25C-NBOH in ) to identify trends in substituent-driven potency .

Analytical Method Development: How to optimize HPLC for purity analysis?

Methodological Answer:

  • Column Selection: Use C18 columns (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30 to 50:50 gradient over 15 minutes).
  • Detection: UV at 254 nm (aromatic absorption) with a flow rate of 1.0 mL/min.
  • Validation: Spike samples with known impurities (e.g., unreacted sulfonyl chloride) to confirm resolution (R > 2.0) .

Stability Under Physiological Conditions: How to assess hydrolytic degradation?

Advanced Answer:

  • Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C, 24 hours) and monitor degradation via LC-MS.
  • Plasma Stability: Use human plasma (37°C, 1–6 hours) with EDTA as an anticoagulant. Quench with acetonitrile and quantify parent compound loss .

Computational Modeling: What in silico tools predict binding modes?

Methodological Answer:

  • Docking Software (AutoDock Vina): Model interactions with target receptors (e.g., 5-HT₂A) using crystal structures (PDB ID: 6WGT).
  • MD Simulations (GROMACS): Run 100 ns trajectories to assess sulfonyl group flexibility and water accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine
Reactant of Route 2
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[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-pyridylamine

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